methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[2-(dimethylamino)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(dimethylamino)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method involves the acylation of 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate with 2-(dimethylamino)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(dimethylamino)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[2-(dimethylamino)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(dimethylamino)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[2-(dimethylamino)acetyl]amino}-4-phenyl-3-thiophenecarboxylate: Similar structure but lacks the methoxy group on the phenyl ring.
Methyl 2-{[2-(dimethylamino)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate: Contains a fluorine atom instead of a methoxy group on the phenyl ring.
Uniqueness
Methyl 2-{[2-(dimethylamino)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its versatility in synthetic applications.
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 2-[[2-(dimethylamino)acetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)9-14(20)18-16-15(17(21)23-4)13(10-24-16)11-5-7-12(22-3)8-6-11/h5-8,10H,9H2,1-4H3,(H,18,20) |
InChI Key |
UHJHPNNPUCBVGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.